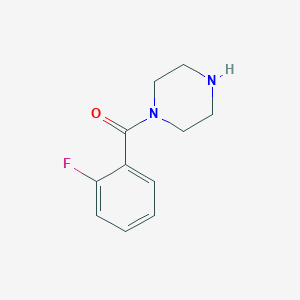

(2-Fluoro-phenyl)-piperazin-1-yl-methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOYYPWFXYRVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337822 | |

| Record name | (2-Fluoro-phenyl)-piperazin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139516-64-6 | |

| Record name | (2-Fluoro-phenyl)-piperazin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (2-Fluoro-phenyl)-piperazin-1-yl-methanone (CAS 139516-64-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Fluoro-phenyl)-piperazin-1-yl-methanone, with CAS number 139516-64-6, is a fluorinated aromatic piperazine derivative. This document provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its potential biological significance, particularly as a scaffold for anticancer drug discovery. While this compound is often utilized as a chemical intermediate, recent research into its derivatives has highlighted a promising potential for the development of novel therapeutics, notably as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis. This guide consolidates available data to serve as a foundational resource for researchers in medicinal chemistry and drug development.

Core Compound Properties

The physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted through computational models.

| Property | Value |

| CAS Number | 139516-64-6 |

| Molecular Formula | C₁₁H₁₃FN₂O |

| Molecular Weight | 208.23 g/mol |

| IUPAC Name | (2-fluorophenyl)(piperazin-1-yl)methanone |

| Boiling Point | 352.3 ± 37.0 °C (Predicted) |

| Density | 1.191 ± 0.06 g/cm³ (Predicted) |

| pKa | 8.28 ± 0.10 (Predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| SMILES | C1CN(CCN1)C(=O)C2=CC=CC=C2F |

Synthesis and Characterization

Representative Experimental Protocol: Acylation of Piperazine

This protocol is based on analogous syntheses of similar compounds.

Objective: To synthesize this compound by reacting piperazine with 2-fluorobenzoyl chloride.

Materials:

-

Piperazine

-

2-Fluorobenzoyl chloride

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Triethylamine (or another suitable base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve piperazine (typically a molar excess, e.g., 2-5 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

To the cooled solution, slowly add triethylamine (1.1 equivalents).

-

Add a solution of 2-fluorobenzoyl chloride (1 equivalent) in the anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Workflow for Synthesis and Purification

Spectroscopic Characterization (Expected)

No specific spectroscopic data for the title compound was found in the reviewed literature. However, based on its structure and data from analogous compounds, the following characteristics can be expected:

-

¹H NMR: Signals corresponding to the protons on the phenyl ring (in the aromatic region, likely showing splitting patterns consistent with ortho-fluoro substitution), and two distinct signals for the protons on the piperazine ring (typically broad singlets or multiplets in the aliphatic region).

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the fluorophenyl ring (with carbon-fluorine coupling), and the carbons of the piperazine ring.

-

FT-IR: Characteristic absorption bands for the N-H stretch (if piperazine is not fully substituted), C=O (amide) stretch, C-N stretch, and aromatic C-H and C=C stretches.

-

Mass Spectrometry: The molecular ion peak (M+) corresponding to the compound's molecular weight (208.23 g/mol ).

Biological Activity and Potential Applications

While there is limited information on the biological activity of this compound itself, the 1-(2-fluorophenyl)piperazine scaffold is of significant interest in medicinal chemistry. Recent studies have focused on derivatives of this core structure as potential anticancer agents.

A notable study designed and synthesized a series of novel sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives and evaluated them as potential inhibitors of the anti-apoptotic protein Bcl-2.[1]

Anticancer Activity and Bcl-2 Inhibition

The study found that several derivatives exhibited moderate to high cytotoxic activity against the MDA-MB-231 breast cancer cell line.[1] Two compounds, in particular, showed promising antitumor activity with IC₅₀ values of 16.98 and 17.33 μM.[1] Further investigation revealed that these compounds could induce apoptosis and down-regulate the expression of Bcl-2, while up-regulating the expression of Caspase-3, a key executioner caspase in the apoptotic pathway.[1]

This suggests that the this compound core can serve as a valuable scaffold for developing Bcl-2 inhibitors.

Bcl-2 Mediated Apoptosis Signaling Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis. A balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins determines cell fate. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, preventing apoptosis and promoting cell survival. Inhibitors of Bcl-2 can restore the apoptotic process in cancer cells.

Key Experimental Methodologies

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Protocol Outline:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and are incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT. The plates are then incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC₅₀) is then determined from the dose-response curve.[1]

Conclusion

This compound is a valuable chemical scaffold with demonstrated potential in the development of novel anticancer therapeutics. While data on the core compound itself is limited, research on its derivatives strongly suggests that it is a promising starting point for the design of Bcl-2 inhibitors. This guide provides a foundational understanding of its properties, synthesis, and biological context, intended to support further research and development efforts in this area. Future work should focus on the detailed biological evaluation of the core compound and the continued exploration of its derivatives as potential clinical candidates.

References

An In-depth Technical Guide on the Physicochemical Characteristics of (2-Fluoro-phenyl)-piperazin-1-yl-methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the compound (2-Fluoro-phenyl)-piperazin-1-yl-methanone, also known by its synonym 1-(2-Fluorobenzoyl)piperazine. This molecule is a subject of interest in medicinal chemistry due to the prevalence of the piperazine scaffold in a wide array of biologically active compounds. This document collates available data on its properties, outlines a general synthesis protocol, and discusses its potential biological significance.

Core Physicochemical Properties

While specific experimental data for this compound is not widely published in readily accessible literature, its properties can be estimated based on computational models and data from closely related compounds. The following tables summarize the available computed and predicted data for the target compound and experimental data for its precursor, 1-(2-Fluorophenyl)piperazine.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FN₂O | PubChem |

| Molecular Weight | 208.23 g/mol | PubChem |

| IUPAC Name | (2-fluorophenyl)(piperazin-1-yl)methanone | PubChem |

| CAS Number | 139516-64-6 | ChemicalBook[1], Chemcd[2] |

| Boiling Point (Predicted) | 352.3 ± 37.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.191 ± 0.06 g/cm³ | ChemicalBook[1] |

| XLogP3 (Computed) | 0.8 | PubChem |

Table 2: Experimental Data for the Related Precursor 1-(2-Fluorophenyl)piperazine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃FN₂ | Sigma-Aldrich |

| Molecular Weight | 180.22 g/mol | Sigma-Aldrich |

| Boiling Point | 150 °C at 3 mmHg | Sigma-Aldrich |

| Density | 1.141 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.556 | Sigma-Aldrich |

Synthesis and Characterization

The synthesis of this compound typically follows a standard nucleophilic acyl substitution reaction. A detailed experimental protocol, based on general methods for the synthesis of similar piperazine derivatives, is provided below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via acylation of piperazine.

Materials:

-

Piperazine

-

2-Fluorobenzoyl chloride

-

Triethylamine (or another suitable base like potassium carbonate)

-

Dichloromethane (DCM) or Chloroform (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution in an ice bath (0-5 °C).

-

Addition of Base: To the cooled solution, add triethylamine (1.5 equivalents) dropwise while stirring.

-

Acylation: Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture. Maintain the temperature below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the amide carbonyl stretch.

-

Melting Point Analysis: To determine the melting point and assess purity.

Biological Significance and Potential Signaling Pathways

The piperazine moiety is a well-established pharmacophore present in numerous drugs with a wide range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and central nervous system (CNS) effects.[4] Derivatives of 1-(2-fluorophenyl)piperazine have been specifically investigated for their potential as therapeutic agents.

Anticancer Activity via BCL2 Inhibition:

Recent studies have explored novel derivatives of 1-(2-fluorophenyl)piperazine as potential inhibitors of the B-cell lymphoma 2 (BCL2) protein.[5] BCL2 is a key anti-apoptotic protein, and its overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to chemotherapy. Inhibition of BCL2 can restore the natural process of apoptosis (programmed cell death) in cancer cells.

The proposed mechanism involves the binding of the piperazine derivative to the BH3-binding groove of the BCL2 protein, thereby preventing its interaction with pro-apoptotic proteins like BAX and BAK. This disruption allows BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

References

- 1. 1-(2-FLUOROBENZOYL)PIPERAZINE CAS#: 139516-64-6 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of (2-Fluoro-phenyl)-piperazin-1-yl-methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (2-Fluoro-phenyl)-piperazin-1-yl-methanone, a piperazine derivative of interest in medicinal chemistry. This document details the key identifiers, physicochemical properties, and spectroscopic data integral to its characterization. Furthermore, it outlines detailed experimental protocols for its synthesis and structural analysis, and presents visualizations of its chemical structure, a representative synthetic workflow, and a potential biological signaling pathway.

Compound Identification and Properties

This compound is a synthetic organic compound featuring a piperazine ring N-acylated with a 2-fluorobenzoyl group.[1] This structural motif is common in pharmacologically active molecules due to the favorable physicochemical and pharmacokinetic properties conferred by the piperazine scaffold.

Table 1: Key Identifiers and Physicochemical Properties

| Parameter | Value | Reference |

| IUPAC Name | (2-fluorophenyl)(piperazin-1-yl)methanone | [1] |

| Synonyms | 1-(2-Fluorobenzoyl)piperazine | [1] |

| CAS Number | 139516-64-6 | [1] |

| Molecular Formula | C₁₁H₁₃FN₂O | [1] |

| Molecular Weight | 208.23 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and DMSO |

Synthesis

The synthesis of this compound is typically achieved through the N-acylation of piperazine with 2-fluorobenzoyl chloride. This reaction is a standard procedure in organic synthesis for forming amide bonds.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperazine

-

2-Fluorobenzoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (or other suitable eluents)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (1.2 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.5 equivalents) to the piperazine solution.

-

Acylation: Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterization: Confirm the structure of the purified product using NMR, mass spectrometry, and IR spectroscopy.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.10-7.50 | Multiplet | 4H | 2-Fluorophenyl group |

| Piperazine Protons | 3.50-3.90 | Multiplet | 4H | -N(CO)-CH₂- |

| Piperazine Protons | 2.80-3.10 | Multiplet | 4H | -NH-CH₂- |

| Amine Proton | 1.50-2.50 | Broad singlet | 1H | -NH- |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl Carbon | ~168 | C=O | ||

| Aromatic Carbons | 115-160 (with C-F coupling) | 2-Fluorophenyl group | ||

| Piperazine Carbons | 40-50 | Piperazine ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 208 | [M]⁺ (Molecular ion) |

| 123 | [M - C₄H₉N₂]⁺ (Loss of piperazine fragment) |

| 95 | [C₆H₄F]⁺ (Fluorophenyl fragment) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3400 | N-H stretch | Secondary amine (piperazine) |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2950 | C-H stretch | Aliphatic (piperazine) |

| 1630-1650 | C=O stretch | Amide |

| 1580-1600 | C=C stretch | Aromatic |

| 1200-1250 | C-F stretch | Fluoroaromatic |

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

Caption: A simplified workflow for the synthesis of the target compound.

Potential Biological Signaling Pathway

Piperazine derivatives are known to interact with various biological targets, including protein kinases involved in cell signaling. The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer.

Caption: Hypothetical inhibition of the mTOR signaling pathway.

References

A Technical Guide to (2-fluorophenyl)-piperazin-1-ylmethanone: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of (2-fluorophenyl)-piperazin-1-ylmethanone, a key heterocyclic molecule. While primarily serving as a foundational chemical scaffold, its structural motifs are integral to a wide array of pharmacologically active agents. This guide covers the synthesis of the core structure and explores its application through detailed case studies of its derivatives, focusing on their quantitative data, experimental protocols, and mechanisms of action.

Core Compound Identity and Properties

(2-fluorophenyl)-piperazin-1-ylmethanone, also known by its synonym 1-(2-fluorobenzoyl)piperazine, is a synthetic compound featuring a central piperazine ring linking a 2-fluorophenyl group via a carbonyl bridge. This arrangement provides a rigid, yet versatile, three-dimensional structure that is a common feature in medicinal chemistry. Its primary role is that of a synthetic intermediate for building more complex molecules with specific biological targets.

Table 1: Physicochemical Properties of (2-fluorophenyl)-piperazin-1-ylmethanone

| Property | Value | Reference |

| IUPAC Name | (2-fluorophenyl)(piperazin-1-yl)methanone | - |

| Synonym | 1-(2-fluorobenzoyl)piperazine | N/A |

| CAS Number | 139516-64-6 | N/A |

| Molecular Formula | C₁₁H₁₃FN₂O | N/A |

| Molecular Weight | 208.23 g/mol | N/A |

| Predicted Boiling Point | 352.3 ± 37.0 °C | N/A |

| Predicted Density | 1.191 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 8.28 ± 0.10 | N/A |

Synthesis of the Core Scaffold

The synthesis of (2-fluorophenyl)-piperazin-1-ylmethanone is typically achieved through a standard nucleophilic acyl substitution reaction. This involves the acylation of a piperazine derivative. A representative protocol is detailed below.

Experimental Protocol: Synthesis via Acylation

This protocol describes the synthesis of the title compound from 1-(2-fluorophenyl)piperazine and 2-fluorobenzoyl chloride. Note: For the specific synthesis of (2-fluorophenyl)-piperazin-1-ylmethanone, one would start with piperazine and 2-fluorobenzoyl chloride.

Objective: To synthesize (2-fluorophenyl)-piperazin-1-ylmethanone by reacting piperazine with 2-fluorobenzoyl chloride.

Materials:

-

Piperazine

-

2-fluorobenzoyl chloride

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane. Cool the mixture to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add 2-fluorobenzoyl chloride (1.0 equivalent) dropwise to the stirred solution at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Extraction and Drying: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (2-fluorophenyl)-piperazin-1-ylmethanone.

Application as a Scaffold in Drug Development

The true value of the (2-fluorophenyl)-piperazin-1-ylmethanone scaffold lies in its utility for generating derivatives with high therapeutic potential. The piperazine nitrogen atoms serve as versatile points for chemical modification, allowing for the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Case Study 1: BCL2 Inhibitors for Anticancer Therapy

Derivatives incorporating the 1-(2-fluorophenyl)piperazine moiety have been synthesized and identified as potent inhibitors of the B-cell lymphoma 2 (BCL2) protein, a key regulator of apoptosis.[1] Overexpression of BCL2 is a hallmark of many cancers, allowing malignant cells to evade programmed cell death.

Table 2: In Vitro Cytotoxic Activity of a BCL2 Inhibitor Derivative (Compound 6b) [1]

| Cell Line | Compound | IC₅₀ (µM) |

| MDA-MB-231 (Breast Cancer) | 6b | 17.33 |

Compound 6b is 4-(2-fluorophenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide, a derivative of the core scaffold.

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

MDA-MB-231 breast cancer cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for 48 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

BCL2 is an anti-apoptotic protein located on the outer mitochondrial membrane. It functions by sequestering pro-apoptotic proteins like BAX and BAK, preventing them from forming pores that would release cytochrome c and trigger the caspase cascade. Inhibition of BCL2 frees BAX/BAK, leading to apoptosis.

Case Study 2: MAO-B Inhibitors for Neuroprotection

The (2-fluorophenyl)piperazine moiety is also a key component in the design of selective inhibitors for Monoamine Oxidase B (MAO-B).[2] MAO-B is an enzyme responsible for degrading neurotransmitters, particularly dopamine. Its inhibition can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease.

Table 3: In Vitro MAO-B Inhibitory Activity of a Pyridazinone Derivative (Compound T3) [2]

| Target Enzyme | Compound | IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| hMAO-B | T3 | 0.057 | > 1754 |

| hMAO-A | T3 | > 100 | - |

Compound T3 contains the 6-(4-(2-fluorophenyl)piperazine-1-yl) moiety.

This protocol describes a fluorometric assay to measure the activity of MAO-B and the potency of its inhibitors.

Objective: To determine the IC₅₀ value of a test compound against human MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., kynuramine or a commercial fluorogenic substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Test compound and reference inhibitor (e.g., selegiline)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, HRP, and Amplex Red reagent.

-

Inhibitor Addition: Add various concentrations of the test compound (dissolved in DMSO, final concentration ≤1%) to the wells. Include controls for 100% enzyme activity (vehicle only) and 0% activity (a known potent inhibitor).

-

Enzyme Addition: Add the MAO-B enzyme to each well and pre-incubate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the MAO-B substrate to all wells. MAO-B oxidizes the substrate, producing H₂O₂. HRP then uses H₂O₂ to convert Amplex Red to the highly fluorescent resorufin.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time (kinetic read) or after a fixed incubation period (e.g., 30 minutes) at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

In dopaminergic neurons, MAO-B is a key enzyme in the degradation pathway of dopamine. By inhibiting MAO-B, the synaptic concentration and lifespan of dopamine are increased, which can compensate for the loss of these neurons in conditions like Parkinson's disease.

Conclusion

(2-fluorophenyl)-piperazin-1-ylmethanone represents a quintessential example of a "privileged scaffold" in medicinal chemistry. While the core molecule itself may lack significant biological activity, its robust and versatile structure provides an ideal foundation for the synthesis of highly potent and selective modulators of diverse biological targets. The case studies presented, from BCL2 inhibitors in oncology to MAO-B inhibitors in neuropharmacology, underscore the immense therapeutic potential that can be unlocked through the derivatization of this core. For drug development professionals, the (2-fluorophenyl)piperazine moiety remains a valuable and strategic starting point for designing the next generation of targeted therapeutics.

References

- 1. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of (2-Fluoro-phenyl)-piperazin-1-yl-methanone

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The safety and handling information for (2-Fluoro-phenyl)-piperazin-1-yl-methanone is not extensively documented in publicly available sources. Therefore, this guide synthesizes available data for the compound and structurally related chemicals. A comprehensive, substance-specific risk assessment should be conducted before handling this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-(2-Fluorobenzoyl)piperazine, (2-fluorophenyl)(piperazin-1-yl)methanone |

| CAS Number | 139516-64-6[1] |

| Molecular Formula | C₁₁H₁₃FN₂O[1] |

| Molecular Weight | 208.23 g/mol [1] |

| Structure | (A 2D structure image would be placed here in a full report) |

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table includes predicted and available data.

| Property | Value | Source |

| Boiling Point | 338.8±37.0 °C (Predicted) | [2] |

| Density | 1.171±0.06 g/cm³ (Predicted) | [2] |

| pKa | 6.80±0.10 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Hazard Identification and Classification

GHS Hazard Statements (Inferred):

GHS Pictograms (Inferred):

Signal Word (Inferred): Warning[4]

Precautionary Statements (Inferred):

-

Prevention:

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7]

-

Toxicological Information

No specific toxicological data for this compound was found. Based on the inferred hazard statements for similar compounds, it is presumed to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system. The toxicological properties have not been thoroughly investigated.[8]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. Standard OECD guidelines for testing of chemicals would be followed for a comprehensive evaluation. These would include, but are not limited to:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro) or 404 (In Vivo)

-

Eye Irritation/Corrosion: OECD Test Guideline 492 (In Vitro) or 405 (In Vivo)

Handling and Storage

6.1. Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid formation of dust and aerosols.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[6][8]

6.2. Storage

-

Store in a cool, dry, and well-ventilated place.[2]

-

Recommended storage temperature is 2-8°C.[2]

-

Store away from incompatible materials.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.[10]

| PPE Category | Item | Specifications |

| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing.[3][9][11] |

| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for short-term protection.[10][11] For prolonged contact, consult the glove manufacturer's resistance guide. |

| Skin and Body Protection | Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[10] |

| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator or higher is recommended, especially when handling powders or generating aerosols.[10] |

Emergency Procedures

8.1. In Case of Accidental Exposure

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[3][6]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[3][6]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[3][6]

8.2. Spills and Leaks

-

Ensure adequate ventilation.

-

Evacuate personnel to safe areas.

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up and shovel into a suitable, closed container for disposal.[3]

8.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Development of hazardous combustion gases or vapors such as carbon oxides, nitrogen oxides, and hydrogen fluoride is possible in the event of a fire.[8]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Diagrams

Caption: Workflow for handling this compound.

Caption: Emergency response for accidental exposure.

References

- 1. This compound | C11H13FN2O | CID 544862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-FLUORO-PHENYL)-(4-METHYL-PIPERAZIN-1-YL)-METHANONE CAS#: 20929-25-3 [amp.chemicalbook.com]

- 3. angenechemical.com [angenechemical.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. biosynth.com [biosynth.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(2-fluorobenzoyl)piperazine: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-fluorobenzoyl)piperazine is a fluorinated benzoylpiperazine derivative that has garnered significant interest in medicinal chemistry. Primarily valued as a versatile chemical intermediate, its structural motif is a key component in the synthesis of a range of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and, most notably, its application as a precursor in the development of potent enzyme inhibitors. Detailed experimental methodologies for its synthesis and the synthesis of its derivatives are presented, alongside a discussion of the logical framework for its use in drug discovery, particularly in the context of carbonic anhydrase inhibitors.

Commercial Availability and Physicochemical Properties

1-(2-fluorobenzoyl)piperazine (CAS Number: 139516-64-6) is readily available from several commercial chemical suppliers. It is typically supplied as a solid for research and development purposes. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃FN₂O | [1] |

| Molecular Weight | 208.23 g/mol | [1] |

| CAS Number | 139516-64-6 | [1] |

| Appearance | Solid | |

| Purity | Typically >95% |

Synthesis of 1-(2-fluorobenzoyl)piperazine

The synthesis of 1-(2-fluorobenzoyl)piperazine is typically achieved through the acylation of piperazine with 2-fluorobenzoyl chloride. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the acid chloride.

General Experimental Protocol

A representative protocol for the synthesis of a similar compound, N-(2,4-difluorobenzoyl)piperazine, provides a reliable framework for the synthesis of 1-(2-fluorobenzoyl)piperazine[2].

Materials:

-

Piperazine

-

2-fluorobenzoyl chloride

-

Anhydrous chloroform (or other suitable aprotic solvent)

-

Ice bath

-

Stirring apparatus

-

Rotary evaporator

-

Automated column chromatography system (for purification)

Procedure:

-

Dissolve an excess of piperazine (e.g., 5 equivalents) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 2-fluorobenzoyl chloride (1 equivalent) to the cooled, stirring solution.

-

Allow the reaction mixture to stir at 0 °C for several hours (e.g., 5 hours) and then let it warm to room temperature overnight.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product via automated column chromatography to yield 1-(2-fluorobenzoyl)piperazine.

Note: The use of excess piperazine helps to minimize the formation of the di-substituted by-product, N,N'-bis(2-fluorobenzoyl)piperazine, and also acts as a base to neutralize the hydrochloric acid formed during the reaction.

Purification

Purification of the final product can be achieved through crystallization or column chromatography[2]. For high-purity material required for subsequent synthetic steps, automated flash chromatography is an effective method[2].

Application in the Synthesis of Bioactive Molecules

The primary utility of 1-(2-fluorobenzoyl)piperazine lies in its role as a scaffold for the synthesis of more complex molecules with therapeutic potential. The piperazine ring offers a versatile handle for further chemical modifications, while the 2-fluorobenzoyl moiety can contribute to the binding affinity and pharmacokinetic properties of the final compound.

Synthesis of Carbonic Anhydrase Inhibitors

A significant application of 1-(2-fluorobenzoyl)piperazine is in the synthesis of carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive drug targets.

A notable example is the synthesis of 4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]benzenesulfonamide . This compound incorporates the 1-(2-fluorobenzoyl)piperazine moiety linked to a benzenesulfonamide group, a well-established zinc-binding group for CA inhibitors.

Logical Workflow for Synthesis of a Carbonic Anhydrase Inhibitor:

Caption: Synthetic pathway for a carbonic anhydrase inhibitor.

Experimental Protocol for the Synthesis of 4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]benzenesulfonamide

The synthesis involves a second acylation step, reacting the free secondary amine of 1-(2-fluorobenzoyl)piperazine with a derivative of 4-sulfamoylbenzoic acid.

Materials:

-

1-(2-fluorobenzoyl)piperazine

-

4-Sulfamoylbenzoyl chloride (or 4-sulfamoylbenzoic acid with a coupling agent)

-

A suitable aprotic solvent (e.g., dichloromethane, DMF)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Stirring apparatus

-

Purification setup (e.g., column chromatography or recrystallization)

Procedure:

-

Dissolve 1-(2-fluorobenzoyl)piperazine in the chosen solvent.

-

Add the base to the solution.

-

Slowly add 4-sulfamoylbenzoyl chloride to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base and any water-soluble by-products.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final carbonic anhydrase inhibitor.

Signaling Pathways and Mechanism of Action of Derivatives

While 1-(2-fluorobenzoyl)piperazine itself is not known to have direct biological activity or interact with specific signaling pathways, the derivatives synthesized from it, such as the carbonic anhydrase inhibitors, have well-defined mechanisms of action.

The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, preventing the binding of its natural substrate, carbon dioxide. This inhibition disrupts the physiological processes mediated by the specific CA isoform being targeted.

Simplified Signaling Pathway of Carbonic Anhydrase Inhibition in Cancer:

Caption: Role of CAIX in tumor progression and its inhibition.

Conclusion

1-(2-fluorobenzoyl)piperazine is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent enzyme inhibitors. Its straightforward synthesis and the versatility of the piperazine moiety allow for the creation of diverse chemical libraries for drug discovery programs. The successful application of this compound in the development of carbonic anhydrase inhibitors highlights its importance for researchers and scientists in the pharmaceutical industry. Future explorations may see this scaffold incorporated into a wider range of therapeutic agents targeting various biological pathways.

References

The Versatility of Fluorophenyl Piperazine Derivatives: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorophenyl piperazine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic incorporation of a fluorophenyl moiety onto the piperazine ring modulates the physicochemical and pharmacokinetic properties of these compounds, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the current and potential research applications of fluorophenyl piperazine derivatives, with a focus on their roles in oncology, neuropharmacology, and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction: The Significance of the Fluorophenyl Piperazine Scaffold

The piperazine ring is a versatile heterocyclic scaffold prevalent in a multitude of biologically active molecules.[1] Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of pharmacological properties. The introduction of a fluorophenyl group is a key strategy in medicinal chemistry to enhance drug-like properties. Fluorine's high electronegativity and small size can alter a molecule's pKa, improve its metabolic stability by blocking sites of metabolism, and enhance its binding affinity to target proteins through favorable electrostatic interactions. Consequently, fluorophenyl piperazine derivatives have emerged as a promising class of compounds with diverse therapeutic potential.

Research Applications in Oncology

Fluorophenyl piperazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and the inhibition of cell proliferation.

Induction of Apoptosis

Several studies have highlighted the pro-apoptotic effects of fluorophenyl piperazine derivatives in cancer cells. A notable mechanism involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis.

A recent study detailed the synthesis of novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives designed as inhibitors of the anti-apoptotic protein BCL2.[2] These compounds exhibited significant cytotoxic activity against MDA-MB-231 breast cancer cell lines. The lead compounds, 3e and 6b, induced apoptosis by downregulating the expression of BCL2 and upregulating the expression of caspase-3 (Casp3), a key executioner caspase.[2]

Signaling Pathway: BCL2-Mediated Apoptosis

Caption: BCL2-mediated apoptotic pathway inhibited by fluorophenyl piperazine derivatives.

Antiproliferative Activity

Beyond apoptosis induction, these derivatives have shown potent antiproliferative effects across a range of cancer cell lines. For instance, piperazine derivatives of vindoline, particularly those with N-bis(4-fluorophenyl)methyl substituents, have demonstrated significant growth inhibition in colon, CNS, melanoma, renal, and breast cancers.[3] Compound 25, a 1-bis(4-fluorophenyl)methyl piperazine derivative, was highly potent against almost all tested cancer cell lines.[3]

Quantitative Data: Anticancer Activity

| Compound ID | Derivative Type | Cancer Cell Line | Assay | IC50 (µM) | Growth Inhibition (%) | Citation |

| 3e | Sulfamethoxazole-1-(2-fluorophenyl) piperazine | MDA-MB-231 (Breast) | MTT | 16.98 | - | [2] |

| 6b | Sulfamethoxazole-1-(2-fluorophenyl) piperazine | MDA-MB-231 (Breast) | MTT | 17.33 | - | [2] |

| 25 | 1-bis(4-fluorophenyl)methyl piperazine-vindoline | NCI-60 Panel | - | - | > -60% (Broadly) | [3] |

| 22 | 4-trifluoromethylphenyl-piperazine-vindoline | COLO-215 (Colon) | - | - | -93.46 | [3] |

| 22 | 4-trifluoromethylphenyl-piperazine-vindoline | SF-539 (CNS) | - | - | -96.98 | [3] |

| 22 | 4-trifluoromethylphenyl-piperazine-vindoline | SK-MEL-5 (Melanoma) | - | - | -98.54 | [3] |

| 23 | N-[4-(trifluoromethyl)benzyl] piperazine-vindoline | MDA-MB-46 (Breast) | - | 1.00 (GI50) | - | [3] |

Applications in Central Nervous System (CNS) Research

Fluorophenyl piperazine derivatives are extensively studied for their interactions with CNS targets, particularly dopamine and serotonin receptors, making them valuable candidates for treating a range of neurological and psychiatric disorders.[4]

Dopamine and Serotonin Receptor Modulation

The position of the fluorine atom on the phenyl ring significantly influences the binding affinity of these derivatives for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.

-

Dopamine D2 Receptors: A para-fluoro substitution on the phenyl ring of benzylpiperazines is generally favorable for D2 receptor binding. Many of these compounds act as antagonists at D2 receptors.

-

Serotonin 5-HT1A Receptors: The affinity for 5-HT1A receptors is also sensitive to fluorine placement, with some derivatives acting as agonists, which is associated with anxiolytic effects.[4]

-

Serotonin 5-HT2A Receptors: A para-fluoro substitution on the phenyl ring demonstrates the highest affinity for the 5-HT2A receptor.

A new series of diphenyl piperazine derivatives, including 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine, have shown potent dopamine uptake inhibitory activities, suggesting their potential in conditions characterized by dopaminergic dysfunction.[5]

Workflow: In Vivo Microdialysis for Dopamine Measurement

Caption: Experimental workflow for in vivo microdialysis.

Quantitative Data: CNS Receptor Binding Affinities

| Compound Type | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Citation |

| bis(4-fluorophenyl)methyl piperazine derivative | 5-HT2C | 21.4 | - | [6] |

| N'-cyanopicolinamidine derivative | 5-HT2A | Weak Affinity | - | [6] |

| N'-cyanopicolinamidine derivative | 5-HT1A | No Affinity | - | [6] |

| para-Fluorobenzylpiperazine | Dopamine D2 | Favorable Binding | Antagonist | |

| para-Fluorobenzylpiperazine | Serotonin 5-HT2A | High Affinity | - |

Other Potential Research Applications

The structural versatility of fluorophenyl piperazine derivatives has led to their investigation in a variety of other therapeutic areas.

Antioxidant Activity

Certain sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives have demonstrated potent antioxidant properties in DPPH and nitric oxide free radical scavenging assays.[2] The IC50 values for the most active compounds were comparable to the standard antioxidant, ascorbic acid.[2]

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

A series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues have been studied as inhibitors of human ENTs.[7] The presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory activity against both ENT1 and ENT2.[7]

Quantitative Data: Antioxidant and ENT Inhibitory Activity

Antioxidant Activity

| Compound ID | Assay | IC50 (µM/mL) | Citation |

|---|---|---|---|

| 3e | DPPH Scavenging | 3.35 | [2] |

| 6b | DPPH Scavenging | 3.72 | [2] |

| Ascorbic Acid | DPPH Scavenging | 3.27 | [2] |

| 3e | Nitric Oxide Scavenging | 4.86 | [2] |

| 6b | Nitric Oxide Scavenging | 5.17 | [2] |

| Ascorbic Acid | Nitric Oxide Scavenging | 4.78 |[2] |

ENT Inhibitory Activity

| Compound ID | Target | IC50 (µM) | Citation |

|---|---|---|---|

| 1b | ENT1 | 1.82 | [7] |

| 1c | ENT1 | 171.11 | [7] |

| 1c | ENT2 | 36.82 |[7] |

Detailed Experimental Protocols

General Synthesis of N-Aryl Piperazines

A common method for the synthesis of N-aryl piperazines involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride.

Protocol:

-

In a dry, nitrogen-purged reaction vessel, combine the substituted aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).

-

Add diethylene glycol monomethyl ether as the solvent.

-

Heat the reaction mixture to 150°C for 6-12 hours.

-

Cool the mixture to room temperature and dissolve it in methanol.

-

Precipitate the hydrochloride salt of the product by adding diethyl ether.

-

Filter the precipitate and wash with diethyl ether.

-

To obtain the free amine, dissolve the salt in water and treat with a sodium carbonate solution until the pH is basic.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-aryl piperazine product.

-

If necessary, purify the product further using column chromatography.

Logical Relationship: Synthesis of N-Aryl Piperazines

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Fluorophenyl Functional Group in Piperazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs targeting a wide array of biological systems.[1][2] Its versatile structure allows for disubstitution on its nitrogen atoms, enabling fine-tuning of physicochemical and pharmacological properties. A particularly effective strategy in drug design has been the incorporation of a fluorophenyl group onto the piperazine ring. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[3][4] This technical guide provides an in-depth analysis of the role of the fluorophenyl group in piperazine compounds, summarizing key findings from structure-activity relationship (SAR) studies, detailing relevant experimental protocols, and visualizing associated biological pathways.

The Multifaceted Role of the Fluorophenyl Group

The introduction of a fluorophenyl moiety to a piperazine-containing compound can modulate its biological activity in several ways:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This can increase the drug's half-life and bioavailability.

-

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier.[4][5] This is a critical factor for drugs targeting the central nervous system (CNS).

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the basicity (pKa) of the nearby piperazine nitrogen.[4][6] This can influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[4][7] The position of the fluorine on the phenyl ring (ortho, meta, or para) is often crucial in determining the nature and strength of these interactions.

Structure-Activity Relationship (SAR) Insights

The biological activity of fluorophenylpiperazine derivatives is highly dependent on the substitution pattern on both the phenyl ring and the rest of the molecule. The following sections summarize key SAR findings for different classes of these compounds.

Monoamine Oxidase (MAO) Inhibitors

A series of pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety have been investigated as inhibitors of MAO-A and MAO-B, enzymes crucial in the metabolism of neurotransmitters.

Table 1: MAO Inhibitory Activity of Pyridazinone Derivatives [8]

| Compound | Substitution on Benzalhydrazide | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

| T1 | -H | >100 | 1.89 | >52.9 |

| T3 | p-Cl | 4.19 | 0.039 | 107.4 |

| T5 | p-F | >100 | 1.05 | >95.2 |

| T6 | m-Br | 1.57 | 0.013 | 120.8 |

| T7 | p-Br | >100 | 0.89 | >112.4 |

| T9 | p-OCH₃ | >100 | 0.81 | >123.5 |

| T11 | p-CH₃ | >100 | 1.12 | >89.3 |

| T12 | p-N(CH₃)₂ | >100 | 0.77 | >129.9 |

-

Key takeaway: The presence of a halogen at the para or meta position of the benzalhydrazide moiety significantly enhances MAO-B inhibitory potency. Compound T6, with a meta-bromo substitution, was the most potent and selective MAO-B inhibitor. Molecular docking studies suggest the ortho-fluorophenyl ring of these compounds orients towards the hydrophobic cages of both MAO-A and MAO-B.[8]

Equilibrative Nucleoside Transporter (ENT) Inhibitors

The fluorophenylpiperazine moiety has been shown to be essential for the inhibitory activity of a class of compounds targeting human equilibrative nucleoside transporters (ENTs), which are important for nucleoside salvage and adenosine signaling.

Table 2: Inhibitory Effects of FPMINT Analogues on ENT1 and ENT2 [9][10]

| Compound | Modification | ENT1 Inhibition (%) | ENT2 Inhibition (%) |

| FPMINT | Naphthalene moiety | 50 | 80 |

| Analogue 1 | Benzene moiety (no substitution) | Inactive | Inactive |

| Analogue 2 | Benzene with m-Cl | Active | Inactive |

| Analogue 3 | Benzene with m-CH₃ | Active | Active |

| Analogue 4 | Benzene with p-ethyl | Active | Active |

| Analogue 5 | Benzene with p-oxymethyl | Active | Active |

| Compound 3c | (Details not fully specified) | Most potent inhibitor | Most potent inhibitor |

-

Key takeaway: The presence of a halogen substituent on the fluorophenyl group is essential for the inhibitory effects on both ENT1 and ENT2.[9][10] Modification of other parts of the molecule can modulate potency and selectivity.

Metabolic Profile

Fluorophenylpiperazine derivatives are known to interact with various cytochrome P450 (CYP) isoenzymes, which can lead to drug-drug interactions.

-

CYP Inhibition: Studies have shown that fluorophenylpiperazine has significant inhibitory effects on CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9 isoenzymes.[11][12] This broad-spectrum inhibition highlights the potential for metabolic drug-drug interactions when co-administered with other therapeutic agents metabolized by these enzymes.

-

Metabolism: The metabolism of piperazine-based drugs, including those with a fluorophenyl group, often involves hydroxylation and N-dealkylation catalyzed by CYP enzymes, primarily CYP2D6, CYP1A2, and CYP3A4.[13]

Experimental Protocols

This section provides a generalized overview of key experimental methodologies cited in the literature for the synthesis and evaluation of fluorophenylpiperazine compounds.

General Synthesis of Fluorophenylpiperazine Derivatives

The synthesis of fluorophenylpiperazine derivatives often involves the reaction of a suitably substituted piperazine with an appropriate electrophile. For example, the synthesis of pyridazinones containing a (2-fluorophenyl)piperazine moiety involves the following steps:[8]

-

Reaction of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine: A solution of 3,6-dichloropyridazine and (2-fluorophenyl)piperazine in ethanol is refluxed to yield 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine.

-

Hydrolysis: The resulting compound is hydrolyzed in hot glacial acetic acid to produce 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone.

-

Further derivatization: This intermediate can be further modified, for example, by reacting with ethyl bromoacetate followed by condensation with hydrazine hydrate and subsequent reaction with substituted benzaldehydes to yield a library of compounds.

Caption: General synthetic scheme for pyridazinone derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of compounds against MAO-A and MAO-B can be determined using a continuous spectrophotometric assay.

-

Enzyme Source: Recombinant human MAO-A and MAO-B are used.

-

Substrates: Kynuramine is used as the substrate for MAO-A, and benzylamine is used for MAO-B.

-

Assay Principle: The assay measures the rate of product formation, which is monitored by a change in absorbance or fluorescence.

-

Data Analysis: IC₅₀ values, the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated from dose-response curves.[8]

Caption: Workflow for determining MAO inhibitory activity.

[³H]Uridine Uptake Assay for ENT Inhibition

The inhibitory effect of compounds on ENT1 and ENT2 can be assessed using a radiolabeled nucleoside uptake assay.

-

Cell Lines: Nucleoside transporter-deficient cells transfected with cloned human ENT1 or ENT2 are used.

-

Radiolabeled Substrate: [³H]uridine is used as the substrate for the transporters.

-

Assay Procedure: Cells are incubated with the test compound for a specific period, followed by the addition of [³H]uridine. The uptake of the radiolabeled substrate is then measured by scintillation counting.

-

Data Analysis: The percentage inhibition of [³H]uridine uptake is calculated by comparing the uptake in the presence of the test compound to the control (no compound).[9]

Signaling Pathways and Logical Relationships

The fluorophenylpiperazine moiety is often a key pharmacophore for compounds targeting CNS receptors, such as serotonin (5-HT) receptors.

Serotonergic Signaling

Many fluorophenylpiperazine derivatives exhibit affinity for serotonin receptors, particularly the 5-HT₁ₐ subtype.[14][15] Agonism at 5-HT₁ₐ receptors is associated with anxiolytic and antidepressant effects.

Caption: Simplified 5-HT₁ₐ receptor signaling pathway.

Conclusion

The incorporation of a fluorophenyl group into piperazine-containing molecules is a powerful and widely utilized strategy in modern drug discovery. This functional group exerts a profound influence on the pharmacokinetic and pharmacodynamic properties of the parent compound, often leading to enhanced metabolic stability, improved membrane permeability, and increased binding affinity for the biological target. The position of the fluorine atom on the phenyl ring is a critical determinant of these effects, highlighting the importance of detailed structure-activity relationship studies. The information presented in this technical guide underscores the versatility of the fluorophenylpiperazine scaffold and provides a foundation for the rational design of novel therapeutics with improved efficacy and safety profiles. As research continues, a deeper understanding of the nuanced roles of fluorine in molecular interactions will undoubtedly pave the way for the development of next-generation medicines for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. nbinno.com [nbinno.com]

- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 8. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 10. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 11. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical and structural properties have cemented its role as a versatile building block in the design and development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the piperazine motif in drug discovery, detailing its fundamental properties, therapeutic applications, and the experimental methodologies underpinning its exploration.

The Piperazine Moiety: Physicochemical Properties and Pharmacokinetic Significance

The widespread use of the piperazine scaffold can be attributed to its favorable characteristics that positively influence the pharmacokinetic profile of drug candidates.[1] The two nitrogen atoms within the ring structure offer a unique combination of properties that medicinal chemists can strategically leverage.

The basicity of the piperazine ring, with two pKa values, allows for the formation of salts, which can significantly enhance the aqueous solubility and dissolution rate of poorly soluble drug candidates.[2] This is a critical factor in improving oral bioavailability.[3] Furthermore, the nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets and contributing to improved target affinity and specificity.[3] The structural rigidity of the piperazine ring, often adopting a chair conformation, provides a defined orientation for substituents, which is crucial for optimizing interactions with specific receptor binding pockets.[3]

However, the hygroscopic nature of piperazine and some of its salts, meaning their tendency to absorb moisture from the air, can present challenges in terms of stability and handling of the active pharmaceutical ingredient (API).[2] Careful salt selection and formulation strategies are often employed to mitigate these issues.[2]

Table 1: Physicochemical Properties of Piperazine and its Derivatives

| Compound | Molecular Weight ( g/mol ) | pKa1 | pKa2 | Melting Point (°C) | Water Solubility | LogP |

| Piperazine | 86.14 | 5.35 | 9.73 | 106 - 108 | Freely soluble | -1.5 |

| 1-Methylpiperazine | 100.16 | - | - | - | - | -0.479 |

| Piperazine Derivative 17 | 490.8 | - | - | - | - | 10.8 |

| Piperazine Dihydrochloride | - | - | - | 318 - 320 | - | - |

| Piperazine Hexahydrate | - | - | - | 44 | - | - |

Data compiled from various sources.[2][4][5][6][7]

Therapeutic Landscape of Piperazine-Containing Drugs

The versatility of the piperazine scaffold is reflected in the broad spectrum of therapeutic areas where piperazine-containing drugs have made a significant impact. From the central nervous system to infectious diseases and oncology, this heterocyclic moiety has proven to be a valuable component in the medicinal chemist's toolbox.

Central Nervous System (CNS) Disorders

Many piperazine derivatives exhibit pharmacological activity within the CNS, primarily by modulating monoamine neurotransmitter pathways.[8] They are integral to the structure of numerous antipsychotic, antidepressant, and anxiolytic medications.[9] For instance, certain phenylpiperazines are known to interact with serotonin (5-HT) and dopamine receptors, making them effective agents for treating a range of psychiatric conditions.[1]

Anticancer Activity

The piperazine ring is a common feature in a number of approved and investigational anticancer agents.[10] These compounds often function as kinase inhibitors, targeting the signaling pathways that drive cancer cell proliferation and survival.[11] Some piperazine derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[12]

Antimicrobial and Anthelmintic Applications

Historically, piperazine itself was widely used as an anthelmintic agent for the treatment of parasitic worm infections.[3] Its mechanism of action involves agonizing the γ-aminobutyric acid (GABA) receptor in nematodes, leading to flaccid paralysis of the parasite and its subsequent expulsion from the host.[3][13][14][15][16] The selectivity of piperazine for the nematode GABA receptor over the vertebrate equivalent contributes to its relatively low toxicity in humans.[3][16] Furthermore, numerous piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[17][18]

Table 2: Quantitative Pharmacological Data for Selected Piperazine-Containing Compounds

| Compound Class | Drug/Compound | Target(s) | Assay Type | IC50 / Ki / GI50 (nM) | Therapeutic Area |

| Phenylpiperazine | BZP | DAT, SERT, NET | Radioligand Binding | Ki: 138 (DAT), 198 (SERT), 776 (NET) | CNS (Stimulant) |

| Phenylpiperazine | TFMPP | SERT, 5-HT1A/2A/2C | Radioligand Binding | Ki: 121 (SERT), 133 (5-HT1A), 296 (5-HT2A), 62 (5-HT2C) | CNS (Psychoactive) |

| Phenylpiperazine | mCPP | 5-HT2C, 5-HT2A, SERT | Radioligand Binding | Ki: 1.1 (5-HT2C), 39 (5-HT2A), 130 (SERT) | CNS (Psychoactive) |

| Kinase Inhibitor | Imatinib | Bcr-Abl, c-Kit, PDGFR | Kinase Assay | IC50: 250-1000 | Oncology |

| Antipsychotic | Clozapine | D4, 5-HT2A | Radioligand Binding | Ki: 21 (D4), 16 (5-HT2A) | CNS (Antipsychotic) |

| Antidepressant | Vilazodone | 5-HT1A | Radioligand Binding | Ki: 0.5 | CNS (Antidepressant) |

| CGRP Antagonist | Zavegepant | CGRP Receptor | Radioligand Binding | Ki: 0.023 | Migraine |

| Anticancer Hybrid | Compound 58 | - | Cytotoxicity Assay | IC50: 1920 | Oncology |

| Anticancer Hybrid | Compound 29 | - | Cytotoxicity Assay | GI50: 3000 (HCT-116), 1000 (Colo-205) | Oncology |

Data compiled from various sources and experimental conditions may vary.[10][11][19]

Experimental Protocols in Piperazine Drug Discovery

The discovery and development of novel piperazine-containing drugs rely on a suite of robust experimental methodologies, from initial high-throughput screening to detailed structure-activity relationship (SAR) studies.

Synthesis of Piperazine Derivatives

The synthesis of monosubstituted and disubstituted piperazines is a cornerstone of medicinal chemistry efforts. Common synthetic strategies include:

-

N-Alkylation: This involves the reaction of piperazine with alkyl halides or sulfonates.[11]

-

Reductive Amination: The reaction of piperazine with aldehydes or ketones in the presence of a reducing agent.[11]

-

Buchwald-Hartwig and Ullmann-Goldberg Couplings: Palladium- or copper-catalyzed cross-coupling reactions to form N-arylpiperazines.[11]

-

Aza-Michael Addition: The addition of piperazine to activated alkenes.[20]

-

Multi-step Synthesis with Protecting Groups: A widely used method to achieve selective monosubstitution involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc), followed by reaction at the unprotected nitrogen and subsequent deprotection.[20]